Semiplenamide B

Description

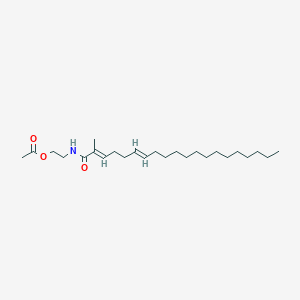

Structure

2D Structure

Properties

Molecular Formula |

C25H45NO3 |

|---|---|

Molecular Weight |

407.6 g/mol |

IUPAC Name |

2-[[(2E,6E)-2-methylicosa-2,6-dienoyl]amino]ethyl acetate |

InChI |

InChI=1S/C25H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(2)25(28)26-21-22-29-24(3)27/h16-17,20H,4-15,18-19,21-22H2,1-3H3,(H,26,28)/b17-16+,23-20+ |

InChI Key |

QXKJTHBWYQHGEY-UEAIFQQQSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/CC/C=C(\C)/C(=O)NCCOC(=O)C |

Canonical SMILES |

CCCCCCCCCCCCCC=CCCC=C(C)C(=O)NCCOC(=O)C |

Origin of Product |

United States |

Research Findings and Data Tables

Cultivation and Extraction Procedures for Producer Organisms

This compound was isolated from a collection of the marine cyanobacterium Lyngbya semiplena, which was gathered in Papua New Guinea in 1997. acs.orgresearchgate.netnih.gov While specific cultivation protocols for this particular collection are not detailed in the primary literature, the general approach for obtaining such compounds from cyanobacteria involves culturing the microorganisms under controlled conditions to maximize biomass production. Following cultivation, the biomass is typically subjected to extraction procedures to isolate the secondary metabolites. These extractions commonly utilize organic solvents to partition the lipophilic compounds from the cellular material. nih.gov

Chromatographic Separation Techniques for this compound

Chromatography is a fundamental technique used extensively in the isolation and purification of natural products. It relies on the differential partitioning of compounds between a stationary phase and a mobile phase. For complex mixtures like those derived from cyanobacterial extracts, a multi-step chromatographic approach is often necessary to isolate individual compounds.

Techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for separating components based on their polarity and other chemical properties. journalagent.comksu.edu.sasgkgdcvinukonda.ac.in In the context of natural product discovery, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are invaluable. These methods not only aid in separating compounds but also provide preliminary mass information, facilitating the identification and dereplication of known compounds within complex extracts. nih.govresearcherslinks.commedinadiscovery.com While the specific chromatographic steps for the purification of this compound are not exhaustively detailed in the available literature, it is understood to be part of a broader purification scheme involving various chromatographic methods to achieve a pure sample for structural analysis.

Advanced Spectroscopic Methods for Structure Determination

Once isolated, the precise molecular structure of this compound is determined using a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of organic molecules. libretexts.org For this compound, standard one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to establish its planar structure. acs.orgresearchgate.netnih.gov These experiments provide detailed information about the connectivity of atoms, the types of functional groups present, and the chemical environment of each atom within the molecule. Specifically, techniques like ¹H NMR and ¹³C NMR, along with correlation spectroscopy (COSY), heteronuclear single quantum correlation (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments, are routinely used to piece together the molecular framework. acs.orgmedinadiscovery.com Furthermore, Nuclear Overhauser Effect (NOE) data, obtained from 1D NOE experiments and ¹H-decoupling studies, were critical in determining the relative stereochemistry of the aliphatic portion of this compound. acs.orgresearchgate.netnih.gov

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of a compound, which are vital for structural determination. medinadiscovery.comnih.gov High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the molecule by accurately measuring its mass-to-charge ratio (m/z). nih.gov Coupled with MS/MS fragmentation analysis, it helps in identifying characteristic substructures and confirming the proposed molecular formula. nih.gov In the isolation of this compound, mass spectrometry, often in conjunction with chromatographic separation (LC-MS), played a key role in identifying the compound and providing initial structural insights. nih.govresearcherslinks.comscispace.com

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of natural product characterization. For this compound, the absolute stereochemistry of its amino alcohol moieties was assigned through a combination of chemical derivatization and chiral Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgresearchgate.netnih.gov Chemical derivatization involves reacting the compound with a chiral reagent to form diastereomers, which can then be separated and analyzed. Chiral chromatography, specifically chiral GC-MS in this instance, allows for the separation of enantiomers or diastereomers, enabling the assignment of absolute configurations based on the known stereochemistry of the derivatizing agent or by comparison with standards. acs.orgresearchgate.netnih.gov

Data Table: Biological Activities of this compound and Related Compounds

The isolation of this compound was accompanied by investigations into its biological properties, often in comparison with other structurally related compounds from the same natural source.

| Compound Name | Producer Organism | Brine Shrimp Toxicity (LC50/LD50) | CB1 Receptor Affinity (Ki, μM) | AMT Inhibition (IC50, μM) |

| Semiplenamide A | Lyngbya semiplena | 1.4 μM | 19.5 ± 7.8 | 18.1 |

| This compound | Lyngbya semiplena | 2.5 μM | 18.7 ± 4.6 | Not reported |

| Semiplenamide G | Lyngbya semiplena | 2.4 μM | 17.9 ± 5.2 | Not reported |

Note: Data for this compound's direct inhibition of the anandamide membrane transporter (AMT) was not explicitly reported in the provided snippets.

Table of Compounds Mentioned

Biosynthetic Investigations and Pathways

Identification of Producing Marine Cyanobacterial Strains

The isolation and characterization of Semiplenamides A through G, including Semiplenamide B, have been attributed to the marine cyanobacterium Lyngbya semiplena researchgate.netmdpi.comacs.orgencyclopedia.pub. Specifically, these compounds were identified from a collection made in Papua New Guinea in 1997 researchgate.netacs.org. Lyngbya species, particularly Lyngbya majuscula, are recognized as prolific producers of diverse and bioactive secondary metabolites, with many strains previously classified under this genus now re-categorized into genera such as Moorea, Okeania, Limnoraphis, and Microseira nih.gov. However, the direct source of Semiplenamides A-G has been consistently identified as Lyngbya semiplena researchgate.netmdpi.comacs.orgencyclopedia.pub.

Exploration of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Involvement

The biosynthesis of complex secondary metabolites in cyanobacteria frequently involves large, multi-domain enzyme systems, primarily Polyketide Synthases (PKS) and Nonribosomal Peptide Synthetases (NRPS), or hybrid PKS-NRPS pathways encyclopedia.pubnih.govnih.govacs.orgnih.govbeilstein-journals.org. These enzyme complexes are responsible for assembling carbon backbones from simple precursors like malonyl-CoA (for PKS) or amino acids (for NRPS) nih.govbeilstein-journals.orgnih.gov.

While specific gene clusters directly responsible for this compound biosynthesis have not been detailed in the provided literature, the structural characteristics of Semiplenamides suggest a strong likelihood of PKS involvement. The fatty acid chains that form a significant portion of these molecules are typically derived from PKS pathways acs.org. Furthermore, research on related anandamide-like compounds isolated from cyanobacteria indicates that their lipid components are likely synthesized via PKS machinery acs.org. The general prevalence of PKS and NRPS gene clusters in cyanobacterial genomes, with over 70% of studied strains possessing such clusters, underscores their fundamental role in generating the chemical diversity observed in these organisms nih.gov.

Genetic and Enzymatic Mechanisms of Semiplenamide Biosynthesis

The precise genetic and enzymatic mechanisms governing the biosynthesis of this compound are not fully elucidated in the available research. Structurally, Semiplenamides are classified as fatty acid amides researchgate.netacs.orgencyclopedia.pub. The synthesis of the fatty acid moiety is presumed to occur through a PKS pathway, a common mechanism for producing such lipid chains in cyanobacteria acs.org. The formation of the amide bond, however, would likely involve specific enzymes, potentially including those with NRPS-like activity or other acyltransferases, though direct evidence for this compound is lacking in the provided texts.

While specific biosynthetic gene clusters for Semiplenamides have not been identified in the literature, studies on related compounds from other cyanobacteria, such as Moorea producens, have revealed PKS/NRPS pathways adjacent to regulatory genes, suggesting a common organizational principle for natural product biosynthesis in these organisms nih.gov. In some instances, enzymes like adenylate-forming enzymes of PKS have been implicated in amide formation in other microbial systems, hinting at potential analogous mechanisms researchgate.net.

Comparative Biosynthesis of Related Anandamide-like Metabolites

Semiplenamides are recognized as anandamide-like fatty acid amides, sharing structural similarities with the endogenous cannabinoid neurotransmitter anandamide (B1667382) (AEA) researchgate.netacs.orgacs.org. This structural analogy extends to other cyanobacterial metabolites, such as serinolamide A, mooreamide A, and grenadamide, which also exhibit anandamide-like features and have been isolated from various Lyngbya and Moorea species nih.govacs.orgresearchgate.net.

Comparative analysis suggests shared biosynthetic strategies among these compounds. For instance, the lipid chains of serinolamide A are also believed to originate from PKS pathways, similar to the presumed origin of Semiplenamide's fatty acid component acs.org. The serinol unit in serinolamide A is thought to be derived from serine, with subsequent modifications potentially involving SAM-dependent methyltransferases acs.org. Synthetic studies have also explored methods to replicate key structural features, such as the (E)-α,β-unsaturated amide functionality found in Semiplenamide C, using stereoselective syn-aldol/dehydration methodologies researchgate.net. These comparisons highlight a common biochemical toolkit employed by marine cyanobacteria for producing structurally related anandamide-like molecules, primarily involving PKS for lipid chain construction.

Compound List:

Semiplenamide A

this compound

Semiplenamide C

Semiplenamide D

Semiplenamide E

Semiplenamide F

Semiplenamide G

Anandamide (AEA)

Serinolamide A

Serinolamide B

Mooreamide A

Grenadamide

Malingamide B

Prostamides

Synthetic Strategies and Chemical Modification

Total Synthesis Approaches for Semiplenamide Analogues

The total synthesis of Semiplenamide analogues has been a significant area of research, providing access to sufficient material for comprehensive biological evaluation and SAR investigations researchgate.net. Studies have reported the successful total synthesis of a series of compounds, including Semiplenamides 1–5 and two other structurally related analogues, designated as 6 and 7 researchgate.net. These efforts enable a deeper understanding of their chemical space and biological relevance.

Furthermore, specific analogues have been targeted through tailored synthetic routes. For instance, the synthesis of Semiplenamide D has been described in the context of zinc-mediated stereoselective synthesis of alkenes acs.org. Semiplenamide C has been synthesized using a novel syn-aldol/dehydration methodology, which specifically targets the stereoselective construction of its core (E)-α,β-unsaturated amide functionality researchgate.net. These approaches highlight the development of efficient and selective routes to access the semiplenamide scaffold and its variations.

Stereoselective Synthetic Methodologies and Challenges

Controlling the stereochemistry is paramount in the synthesis of complex natural products like the semiplenamides, which possess defined chiral centers. The synthesis of Semiplenamide C, for example, relies on a stereoselective approach to establish the (E)-α,β-unsaturated amide moiety researchgate.net. This underscores the importance of employing methodologies that ensure high stereochemical fidelity during bond formation.

The assignment of absolute stereochemistry for the amino alcohol portions of the semiplenamides was achieved through chemical derivatization followed by chiral Gas Chromatography-Mass Spectrometry (GC-MS) methods researchgate.net. Concurrently, the relative stereochemistry of the aliphatic segments was elucidated using techniques such as 1D NOE data and ¹H-decoupling experiments researchgate.net. These analytical methods are crucial for confirming the stereochemical integrity of synthesized compounds and guiding synthetic efforts. While specific challenges for Semiplenamide B are not exhaustively detailed in the literature, general challenges in synthesizing such molecules often involve the precise control of multiple stereocenters, regioselectivity in functional group transformations, and the efficient coupling of complex fragments.

Rational Design and Synthesis of this compound Derivatives for Research

The rational design of this compound derivatives is driven by the goal of understanding their biological mechanisms and optimizing their properties for research purposes. This often involves modifying specific structural features to probe their impact on activity. The synthesis of analogues, such as compounds 6 and 7, was undertaken with the explicit aim of facilitating rigorous biological evaluation and SAR studies researchgate.net.

The anandamide-like nature of semiplenamides suggests that their design might be informed by the structure of anandamide (B1667382) and other endocannabinoid system ligands. This could involve modifications to the fatty acid chain length or saturation, alterations to the amide linkage, or changes to the polar head group, aiming to modulate interactions with target receptors or enzymes. Furthermore, a rational approach may include filtering potential derivatives based on predicted pharmacokinetic properties (e.g., ADME analysis) and conducting in silico studies, such as molecular docking, to identify promising candidates for further investigation, as seen in studies exploring potential SARS-CoV-2 inhibitors researchgate.net.

Preparation of Analogues for Structure-Activity Relationship (SAR) Studies

The preparation of a diverse library of Semiplenamide analogues is fundamental for conducting comprehensive SAR studies. These studies aim to correlate specific structural modifications with changes in biological activity, thereby identifying key pharmacophores and guiding the development of more potent or selective compounds. As mentioned, the synthesis of analogues 1–7 provided the necessary material for such evaluations researchgate.net.

SAR studies typically involve systematically altering parts of the parent molecule. For this compound, this could include:

Fatty Acid Chain Modification: Varying the length, degree of unsaturation, or introducing branching or functional groups into the acyl chain.

Amide Linkage Modification: Exploring bioisosteres or altering the electronic properties of the amide bond.

By preparing and testing a series of such analogues, researchers can elucidate which structural features are critical for binding to biological targets, such as cannabinoid receptors or transporters, and for eliciting specific biological responses scispace.comnih.gov.

Compound List:

Semiplenamide A

this compound

Semiplenamide C

Semiplenamide D

Semiplenamide E

Semiplenamide F

Semiplenamide G

Pitiamide A

Pitiamide B (1E-pitiamide B, 1Z-pitiamide B)

Malyngamide B

Serinolamide A

Serinolamide B

Anandamide

Biological Activities and Mechanisms of Action in Research Models

Activity in Invertebrate Toxicity Models

Research has indicated that Semiplenamide B, along with other related compounds from the semiplenamide family, exhibits toxicity in invertebrate model systems.

Brine Shrimp Lethality Assay Findings

The brine shrimp lethality assay (BSLA) is a widely used bioassay for screening the general toxicity of natural products. Semiplenamides A through G, including this compound, have demonstrated significant toxicity in this assay. These compounds were isolated from Lyngbya semiplena and tested for their effects on Artemia salina (brine shrimp) nauplii.

Table 1: Brine Shrimp Lethality Assay Findings for Semiplenamides

| Compound | LD50 (μM) | Source(s) |

| Semiplenamide A | 1.4 | researchgate.net, nih.gov |

| This compound | 2.5 | researchgate.net, nih.gov |

| Semiplenamide C | 1.5 | researchgate.net, nih.gov |

| Semiplenamide D | 18 | researchgate.net, nih.gov |

| Semiplenamide E | 19 | researchgate.net, nih.gov |

| Semiplenamide F | 1.4 | researchgate.net, nih.gov |

| Semiplenamide G | 2.4 | researchgate.net, nih.gov |

The data indicates that Semiplenamides A, C, F, and G are particularly potent against brine shrimp, with this compound showing moderate toxicity within this series. researchgate.netnih.gov

Comparative Invertebrate Bioactivity of Semiplenamide Analogues

Within the semiplenamide class, variations in the fatty acid chain length and structure have been correlated with differences in their toxicity to brine shrimp. Semiplenamides A, B, C, and F, which possess fatty acid moieties with 16-20 carbon atoms, generally displayed higher toxicity (LC50 values in the range of 1.4-2.5 μM) compared to some other analogues. researchgate.net While specific comparative studies between this compound and other distinct classes of invertebrate toxins are not detailed in the available literature, the existing data clearly positions this compound as a bioactive compound within the semiplenamide family concerning its effects on brine shrimp. researchgate.netnih.gov

Interaction with Cannabinoid Receptors and Endocannabinoid System Components

This compound and its analogues have also been investigated for their interactions with the endocannabinoid system, specifically targeting cannabinoid receptors and transporter proteins.

Cannabinoid Receptor Binding Affinity (CB1, CB2)

Research has shown that this compound, along with Semiplenamides A and G, exhibits weak affinity for the rat cannabinoid CB1 receptor. researchgate.netnih.govnih.govresearchgate.net The reported Ki values for these compounds indicate a binding affinity in the micromolar range. Specifically, this compound demonstrated a Ki value of 18.7 ± 4.6 μM for the CB1 receptor. researchgate.netnih.gov Furthermore, this compound, along with malingamide B, was observed to weakly displace radioligands from both CB1 and CB2 receptors, suggesting a low-level interaction with both receptor subtypes. researchgate.netnih.gov

Agonist and Antagonist Properties in Receptor Assays

Studies investigating the interaction of this compound with cannabinoid receptors have indicated a specific pharmacological profile. This compound, along with other related compounds like Malingamide B, has been evaluated for its ability to bind to and modulate the activity of cannabinoid receptors CB1 and CB2.

Research indicates that this compound weakly displaced radioligands from both CB1 and CB2 receptors. Furthermore, in functional assays, this compound demonstrated the ability to reduce cyclic adenosine (B11128) monophosphate (cAMP) accumulation induced by forskolin (B1673556), a known activator of adenylyl cyclase. This reduction in cAMP is indicative of receptor activation, suggesting that this compound acts as an agonist at these receptors researchgate.net. Specifically, affinity studies for the rat cannabinoid CB1 receptor reported a Ki value for this compound of approximately 18.7 ± 4.6 µM researchgate.net. While other studies note that Semiplenamides A, B, and G exhibited weak affinity for the CB1 receptor, the functional assays provided evidence of agonist activity researchgate.netnih.gov.

Table 1: this compound Receptor Binding and Functional Activity

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity | Reference |

| This compound | CB1 Receptor | ~18.7 ± 4.6 µM (rat) | Weak Agonist | researchgate.net |

| This compound | CB2 Receptor | Weak binding | Weak Agonist | researchgate.net |

Other Investigated Biological Activities in Cellular or In Vitro Systems

Beyond direct receptor binding, this compound has been examined for its effects within cellular environments, contributing to an understanding of its potential mechanisms of action.

Cell-Based Bioassay Findings (e.g., Specific Cell Line Responses for Mechanistic Insight)

In cellular assays, this compound has been investigated for its impact on intracellular signaling pathways relevant to cannabinoid receptor activation. As noted in the receptor assay section, this compound was found to reduce cAMP accumulation induced by forskolin in cellular systems. This specific cellular response provides mechanistic insight, suggesting that this compound, by activating cannabinoid receptors, can modulate downstream signaling cascades such as adenylyl cyclase activity. These findings position this compound as a compound that elicits a biological response within cells, consistent with its role as a receptor agonist researchgate.net.

Enzyme Inhibition Studies (e.g., Cannabinoid Metabolizing Enzymes)

Studies exploring the interaction of this compound with enzymes involved in the metabolism of endocannabinoids have yielded specific results primarily for related compounds. While this compound itself has not been extensively detailed in the context of inhibiting cannabinoid metabolizing enzymes like Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL) within the provided literature, its structural analog, Semiplenamide A, has been identified as a moderate inhibitor of the Anandamide (B1667382) Membrane Transporter (AMT), with an IC50 value of 18.1 µM researchgate.netmdpi.com. The broader scientific literature highlights the importance of modulating endocannabinoid metabolism through enzyme inhibition as a therapeutic strategy, but specific enzyme inhibition data for this compound in this context were not prominent in the reviewed sources.

Structure Activity Relationship Sar Analysis

Influence of Fatty Acid Chain Modifications on Biological Activity

The lipophilic tail, comprising the fatty acid chain, plays a critical role in the bioactivity of Semiplenamide B. Semiplenamides A through G, including this compound, are characterized by fatty acid moieties typically ranging from 16 to 20 carbon atoms in length researchgate.net. Research indicates that variations in the fatty acid chain's length and degree of unsaturation can significantly impact biological effects, including toxicity in the brine shrimp model system researchgate.net. For instance, Semiplenamides A, B, C, F, and G, all possessing 16-20 carbon fatty acid chains, exhibited brine shrimp toxicity with LC50 values ranging from 1.4 to 2.5 μM researchgate.net. In contrast, Semiplenamides D and E, also within this carbon range, showed higher LC50 values of 18 and 19 μM, respectively, suggesting that subtle differences in their fatty acid chains or other structural elements contribute to variations in toxicity researchgate.net.

Crucially, the presence and nature of double bonds within the fatty acid chain are important determinants of activity. While Semiplenamides are generally less unsaturated and often lack the cis double bonds found in endocannabinoids, which are known to facilitate a U-shaped conformation essential for CB1 receptor interaction, this structural feature is still relevant researchgate.net. Studies have shown that semiplenamides with fully saturated apolar chains were found to be inactive, highlighting the importance of some degree of unsaturation or specific chain conformation for biological engagement researchgate.net.

Table 1: Semiplenamide Brine Shrimp Toxicity and Fatty Acid Chain Characteristics

| Compound | Fatty Acid Moiety (Approx. Length) | Brine Shrimp Toxicity (LC50, μM) | Notes on Chain |

| Semiplenamide A | 16-20 Carbons | 1.4 | Contains unsaturation |

| This compound | 16-20 Carbons | 2.5 | Contains unsaturation |

| Semiplenamide C | 16-20 Carbons | 1.5 | Contains unsaturation |

| Semiplenamide D | 16-20 Carbons | 18 | Contains unsaturation |

| Semiplenamide E | 16-20 Carbons | 19 | Contains unsaturation |

| Semiplenamide F | 16-20 Carbons | 1.4 | Contains unsaturation |

| Semiplenamide G | 16-20 Carbons | 2.4 | Contains unsaturation |

| Related Compound | Octacosa-1,27-diene (28 Carbons) | 4.8 μg/mL | Longer chain, diene |

| Hypothetical | Fully Saturated | Inactive | Lacks unsaturation, conformationally different |

Role of the Amide Bond and Amino Alcohol Moieties in Bioactivity

The core structure of this compound includes an amide bond linking the fatty acid tail to an amino alcohol moiety, mirroring the fundamental structure of anandamide (B1667382) and other fatty acid amides nih.govnih.gov. The amide bond is a stable linkage and a common feature in biologically active lipids, mediating crucial interactions within receptor binding pockets nih.gov. Its presence is essential for the compound's classification as a fatty acid amide and likely contributes to its ability to interact with targets that recognize this structural motif.

The amino alcohol component, specifically the stereochemistry of which was determined during the isolation of Semiplenamides researchgate.netnih.gov, is another key structural element. Amino alcohols, as versatile building blocks, can engage in hydrogen bonding and other polar interactions, which are vital for molecular recognition at biological interfaces rasayanjournal.co.iniris-biotech.de. While specific details on the amino alcohol moiety's direct contribution to this compound's cannabinoid receptor activity are not extensively detailed in the provided literature, its determined stereochemistry underscores its potential role in precise receptor binding.

Table 2: Semiplenamide Receptor Binding and Transport Inhibition Data

| Compound | Fatty Acid Moiety (Approx. Length) | CB1 Receptor Affinity (Ki, μM) | Anandamide Membrane Transporter (AMT) Inhibition (IC50, μM) | Notes on Activity |

| Semiplenamide A | 16-20 Carbons | 19.5 ± 7.8 | 18.1 | Weak CB1 agonist, moderate AMT inhibitor |

| This compound | 16-20 Carbons | 18.7 ± 4.6 | (Implied, similar to A) | Weak CB1 agonist, potential AMT inhibitor |

| Semiplenamide G | 16-20 Carbons | 17.9 ± 5.2 | (Implied, similar to A) | Weak CB1 agonist, potential AMT inhibitor |

| Related Class | Various | Inactive | (Not Specified) | Semiplenamides with fully saturated chains were inactive at CB1 receptor. |

Impact of Stereochemistry on Receptor Interactions and Biological Outcomes

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental determinant of biological activity. Biological systems, including receptors and enzymes, are inherently chiral, meaning they can distinguish between different stereoisomers of a molecule scribd.comnih.gov. This differential interaction can lead to variations in binding affinity, efficacy, and metabolic fate scribd.comnih.gov.

In the case of this compound, the absolute stereochemistry of its amino alcohol moieties has been assigned through chemical derivatization and chiral GC-MS methods researchgate.netnih.gov. While specific studies detailing the SAR impact of individual stereoisomers of this compound are not extensively presented, the determination of its stereochemistry implies its importance for precise interaction with biological targets. For molecules like this compound, which interact with G protein-coupled receptors like the cannabinoid receptors, the spatial orientation of functional groups dictated by stereochemistry is crucial for optimal binding and subsequent signal transduction scribd.comnih.gov.

Comparative SAR within the Semiplenamide and Related Fatty Acid Amide Classes

Semiplenamides are classified as "anandamide-like fatty acid amides" due to shared structural characteristics, including a polar head group and a lipophilic tail researchgate.netnih.gov. However, key differences in their fatty acid chains contribute to distinct SAR profiles compared to endocannabinoids. Endocannabinoids like anandamide typically possess polyunsaturated fatty acid chains with cis double bonds that confer a flexible, U-shaped conformation important for high-affinity binding to the CB1 receptor researchgate.net. Semiplenamides, conversely, are generally less unsaturated and often lack these cis double bonds, which may limit their ability to adopt the optimal conformation for potent CB1 receptor interaction researchgate.net.

This structural difference is reflected in their receptor binding affinities. Semiplenamides A, B, and G exhibit weak affinity for the rat cannabinoid CB1 receptor, with Ki values around 18-20 μM researchgate.netnih.gov. This is considerably lower than the nanomolar affinities typically observed for potent CB1 agonists. Furthermore, the observation that semiplenamides with fully saturated fatty acid chains are inactive at the CB1 receptor underscores the necessity of specific chain features, likely including unsaturation or a particular chain length and flexibility, for engaging this receptor class researchgate.net. Other fatty acid amides derived from cyanobacteria, such as columbamides and serinolamide, have also demonstrated cannabinomimetic effects, suggesting that this class of natural products broadly interacts with cannabinoid signaling pathways, albeit with varying potencies and specificities mdpi.com. Semiplenamide A also showed moderate inhibition of the anandamide membrane transporter (AMT) with an IC50 of 18.1 μM researchgate.netnih.gov, indicating that modifications to the fatty acid amide structure can also influence transporter interactions.

Analytical Chemistry Methodologies for Research

Advanced Chromatographic Techniques for Metabolite Profiling

Metabolite profiling of cyanobacterial extracts, the source of semiplenamides, is the foundational step for discovering new chemical entities. Advanced chromatographic techniques are employed to separate the vast number of compounds present in a crude extract, allowing for a comprehensive overview of its chemical diversity.

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are the predominant techniques for this purpose. nih.govdbkgroup.org UHPLC, which utilizes columns with sub-2 µm particles, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. dbkgroup.org For profiling metabolites like Semiplenamide B, which is a relatively non-polar fatty acid amide, reversed-phase (RP) chromatography is most commonly used. mdpi.com In this mode, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

The coupling of these high-resolution separation techniques with advanced detectors is crucial for obtaining detailed chemical information. dbkgroup.orgmdpi.com Mass spectrometry (MS) is the most powerful and widely used detector in metabolomics. An LC-MS system provides the mass-to-charge ratio (m/z) of the eluting compounds, offering critical information about their molecular weight and elemental composition when high-resolution mass spectrometry (HRMS) is used. mdpi.com This combination allows for the generation of a detailed chemical snapshot of the cyanobacterial extract, highlighting the presence of known compounds and flagging potentially novel structures like this compound for further investigation. Other detectors, such as photodiode array (PDA) detectors, can provide UV-Vis spectral data, which is useful for compounds with chromophores.

The general workflow for metabolite profiling of a cyanobacterial extract leading to the identification of semiplenamides involves extraction of the biomass with organic solvents, followed by injection into an LC-MS system. The resulting data, a complex series of chromatograms and mass spectra, is then processed to create a comprehensive metabolite profile.

| Parameter | Typical Setting |

|---|---|

| Chromatography System | UHPLC or HPLC |

| Column | Reversed-Phase C18 or C8 (e.g., 100 x 2.1 mm, <2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Linear gradient from low %B to high %B over 15-30 minutes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Detection | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) |

Quantitative Analysis Approaches for this compound and Analogues

While discovery and profiling are qualitative, determining the concentration of this compound and its analogues in biological or environmental samples requires robust quantitative methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of fatty acid amides due to its high sensitivity and selectivity. researchgate.netnih.govfrontiersin.org

The most common approach is to use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In an MRM experiment, specific fragmentation pathways for the target analyte are monitored. The first quadrupole selects the precursor ion (the molecular ion of this compound), the second quadrupole fragments it, and the third quadrupole selects a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from the complex matrix and allowing for highly sensitive detection. researchgate.net

For accurate quantification, the use of an internal standard is essential. The ideal internal standard is a stable isotopically labeled (SIL) version of the analyte (e.g., deuterium- or carbon-13-labeled this compound). nih.gov SIL standards have nearly identical chemical properties and chromatographic retention times to the analyte but are distinguishable by their mass. By adding a known amount of the SIL standard to the sample at the beginning of the extraction process, any variability or sample loss during preparation can be corrected for, leading to highly accurate and precise quantification. nih.gov A calibration curve is constructed by analyzing a series of standards of known concentration, and the concentration of this compound in the unknown sample is determined from this curve. frontiersin.orgmdpi.com

| Parameter | Description |

|---|---|

| Instrumentation | Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode for fatty acid amides |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Specific precursor ion (e.g., [M+H]+ for this compound) to a characteristic product ion |

| Internal Standard | Stable Isotope Labeled (SIL) this compound or a structurally similar SIL fatty acid amide |

| Quantification | Based on the peak area ratio of the analyte to the internal standard against a calibration curve |

| Limits of Detection (LOD) | Typically in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range. nih.govfrontiersin.org |

Derivatization Techniques for Enhanced Analytical Detection and Characterization

Chemical derivatization is a process where a target molecule is chemically modified to produce a new compound with properties that are more suitable for a particular analytical method. gcms.cz This technique is crucial for two main purposes in the analysis of this compound: enhancing volatility for gas chromatography (GC) and determining the absolute stereochemistry of chiral centers. nih.govresearchgate.net

In the original research on semiplenamides, derivatization followed by chiral GC-MS was specifically used to assign the absolute stereochemistry of the amino alcohol moieties. nih.govresearchgate.net Amino alcohols, like the one in this compound, are not sufficiently volatile for direct GC analysis. Derivatization is required to convert the polar hydroxyl (-OH) and amine (-NH) groups into less polar, more volatile functional groups. gcms.cz

A common method is silylation, which replaces the active hydrogens on these groups with a trimethylsilyl (B98337) (TMS) group. nih.govrestek.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. restek.com Once derivatized, the compound can be analyzed on a GC system equipped with a chiral stationary phase column. nih.govnih.gov These columns contain a chiral selector that interacts differently with the two enantiomers of a chiral molecule, resulting in different retention times and allowing for their separation and identification. researchgate.netgcms.cz

| Technique | Reagent Example | Target Functional Group | Purpose |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH), Amine (-NH) | Increase volatility and thermal stability for GC analysis. nih.govrestek.com |

| Acylation | Heptafluorobutyl chloroformate (HFBCF) | Amine (-NH), Hydroxyl (-OH) | Create stable, volatile derivatives for chiral GC separation. nih.govnih.gov |

| Esterification | BF3-Methanol | Carboxylic Acid (-COOH) (on hydrolyzed fatty acid portion) | Convert fatty acids to volatile Fatty Acid Methyl Esters (FAMEs) for GC profiling. sigmaaldrich.comnih.gov |

By comparing the retention time of the derivatized component from the natural product to that of authentic, stereochemically defined standards, the absolute configuration (R or S) of the chiral center in this compound can be unequivocally determined. This structural detail is often critical for understanding the molecule's biological activity.

Ecological and Biotechnological Research Perspectives

Role of Semiplenamide B in the Producing Organism's Chemical Ecology

This compound is a fatty acid amide produced by the marine cyanobacterium Lyngbya semiplena, a filamentous organism found in locations such as Papua New Guinea. researchgate.netnih.gov While the precise ecological function of this compound has not been exhaustively studied in situ, its role can be inferred from its biological activity and the broader context of chemical ecology in marine cyanobacteria. neliti.comnih.gov

Marine cyanobacteria like Lyngbya species produce a diverse array of secondary metabolites that are not essential for primary metabolic processes but are crucial for survival, competition, and defense. mdpi.comnih.gov Many of these compounds serve as potent chemical defenses against predation by generalist herbivores such as fish, crabs, and sea urchins. researchgate.net The production of such metabolites is a key strategy that allows cyanobacteria to thrive and form blooms in competitive marine environments. researchgate.net

Research has demonstrated that this compound exhibits toxicity in the brine shrimp (Artemia salina) assay, with a reported median lethal dose (LD50) of 2.5 μM. researchgate.netnih.gov This bioactivity is a common indicator of potential defensive properties, as many cyanobacterial toxins and feeding deterrents show similar effects in this model system. researchgate.netnih.gov Therefore, it is hypothesized that this compound functions as an allomone, providing the producing organism, Lyngbya semiplena, with a chemical defense mechanism to deter predators and enhance its ecological fitness. pherobase.com The compound is part of a larger suite of "semiplenamides" (A-G) isolated from this cyanobacterium, all of which displayed toxicity in the brine shrimp model, suggesting a coordinated chemical shield. nih.gov

Table 1: Bioactivity of this compound and Related Compounds

| Compound | Producing Organism | Bioactivity | Finding |

|---|---|---|---|

| This compound | Lyngbya semiplena | Brine Shrimp Toxicity | LD50 value of 2.5 μM. researchgate.netnih.gov |

| Semiplenamide A | Lyngbya semiplena | Brine Shrimp Toxicity | LD50 value of 1.4 μM. researchgate.netnih.gov |

| Semiplenamide G | Lyngbya semiplena | Brine Shrimp Toxicity | LD50 value of 2.4 μM. nih.gov |

| Semiplenamides A, B, G | Lyngbya semiplena | Cannabinoid Receptor Affinity | Showed weak affinity for the rat cannabinoid CB1 receptor. researchgate.netnih.gov |

Biotechnological Production and Optimization Strategies for this compound

The biotechnological production of this compound is not yet established on a large scale, with current research quantities obtained through laboratory cultivation of the native producer, Lyngbya semiplena. As autotrophic organisms, cyanobacteria are well-suited for biotechnological applications due to their minimal requirements for organic nutrients. nih.gov However, scaling up production from wild strains presents challenges.

Future production and optimization of this compound would likely rely on modern biotechnological strategies:

Strain Cultivation and Optimization: The primary approach involves culturing the natural producer. Optimizing growth conditions such as light, temperature, and nutrient media could enhance the yield of this compound. A significant challenge in cultivating marine microorganisms is establishing robust and feasible fermentation conditions that mimic their natural environment. mdpi.com

Metabolic Engineering: A more advanced strategy involves metabolic engineering of the native cyanobacterium or a suitable host. nih.gov This process would first require the identification of the this compound biosynthetic gene cluster, which likely involves non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) pathways, common in cyanobacteria for producing such metabolites. nih.govresearchgate.net Once identified, genetic engineering techniques could be used to upregulate the expression of these genes or increase the supply of metabolic precursors to enhance yields. nih.gov

Heterologous Production: This strategy involves transferring the identified biosynthetic gene cluster for this compound into a more easily manageable and faster-growing host organism, such as Escherichia coli or a model cyanobacterium. mdpi.com This approach can overcome challenges associated with the slow growth or complex cultivation requirements of the native organism. However, successful heterologous expression often requires significant optimization to ensure proper gene function and protein folding in the new host. mdpi.com

Table 2: Potential Biotechnological Strategies for this compound Production

| Strategy | Description | Key Goal | Major Challenge |

|---|---|---|---|

| Optimized Native Cultivation | Improving growth conditions (light, nutrients, temperature) for Lyngbya semiplena. | Increase biomass and natural metabolite yield. | Slow growth rates and difficulty in establishing stable, large-scale marine fermentation. mdpi.com |

| Metabolic Engineering | Modifying the genetic makeup of the producer to enhance the biosynthetic pathway. | Increase the metabolic flux towards this compound production. nih.gov | Identification of the specific biosynthetic gene cluster and complex genetic manipulation. |

| Heterologous Production | Transferring the biosynthetic genes into a well-characterized industrial host organism. | Achieve rapid, high-density production in a controlled environment. | Ensuring functional expression of complex cyanobacterial pathways in a different host. mdpi.com |

Future Research Directions for Marine Cyanobacterial Metabolites

The study of marine cyanobacterial metabolites like this compound is a dynamic field with several promising future directions. These prokaryotes are a prolific source of structurally unique and biologically active compounds, with a high discovery rate of novel molecules compared to other microbial sources. researchgate.netnih.gov

Key future research avenues include:

Bioprospecting and Discovery: A primary focus remains the collection and cultivation of cyanobacterial strains from unexplored marine habitats, particularly in the waters of Africa and Asia, to discover new chemical entities. nih.gov The high diversity of secondary metabolites suggests that many novel compounds with significant biotechnological potential are yet to be found. mdpi.com

Elucidating Ecological Roles: There is a critical need to move beyond laboratory bioassays and investigate the specific ecological functions of these metabolites in their natural environment. neliti.com Understanding how compounds like this compound mediate interactions between organisms can provide valuable insights into marine ecosystem dynamics and evolution. mdpi.com

Genomics-Driven Approaches: Advances in genome sequencing and bioinformatics are enabling researchers to mine cyanobacterial genomes for novel biosynthetic gene clusters. nih.gov This genomic approach can predict the production of unknown metabolites and accelerate the discovery of new natural products without the immediate need for cultivation and extraction.

Sustainable Production: Developing sustainable and scalable biotechnological production platforms is essential for the further study and potential application of these compounds. nih.gov Research into metabolic engineering and synthetic biology will be crucial to create microbial cell factories capable of producing commercially viable quantities of valuable metabolites. nih.govnih.gov

Therapeutic Potential: The unique structures and novel mechanisms of action of marine cyanobacterial metabolites make them promising candidates for drug discovery, especially in the search for new anti-infective agents to combat antimicrobial resistance. mdpi.com Future research will continue to explore these compounds as lead structures for developing new pharmaceuticals. mdpi.comnih.gov

Q & A

Q. What are the established protocols for synthesizing and characterizing Semiplenamide B?

Methodological Answer:

- Synthesis : Follow stepwise procedures using marine-derived precursors or modular synthetic routes, ensuring stoichiometric control and reaction optimization (e.g., temperature, solvent systems).

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (HRMS) for molecular weight confirmation.

- Reporting : Include raw spectral data in supplementary materials and processed data in the main text, adhering to journal guidelines for reproducibility .

Q. Which bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?

Methodological Answer:

- In vitro assays : Use cell-based models (e.g., cytotoxicity assays, enzyme inhibition studies) with dose-response curves (IC₅₀/EC₅₀ calculations).

- Controls : Include positive/negative controls and solvent-only baselines to validate specificity.

- Data presentation : Report mean ± standard deviation (SD) for triplicate experiments and statistical significance (e.g., p-values from ANOVA) .

Q. How can researchers confirm the purity of this compound post-synthesis?

Methodological Answer:

Q. What standards ensure reproducibility in this compound synthesis across laboratories?

Methodological Answer:

- Protocol granularity : Document exact reagent grades, equipment calibration details (e.g., NMR shimming), and environmental conditions (e.g., inert atmosphere).

- Inter-lab validation : Share synthetic intermediates and reference spectra via open-access repositories to benchmark results .

Advanced Research Questions

Q. How can contradictory data in this compound’s mechanism of action studies be resolved?

Methodological Answer:

- Replication : Repeat experiments under identical conditions, ensuring instrument calibration and batch-to-batch compound consistency.

- Variable isolation : Systematically test confounding factors (e.g., cell line variability, serum concentration in assays).

- Meta-analysis : Compare findings with prior literature to identify trends or outliers, using tools like forest plots .

Q. What experimental strategies optimize this compound’s stability for in vivo studies?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies for this compound be systematically designed?

Methodological Answer:

- Scaffold modification : Synthesize analogs with targeted substitutions (e.g., methyl groups, halogens) at key positions.

- High-throughput screening : Pair combinatorial chemistry with automated bioassays to prioritize lead compounds.

- Computational docking : Predict binding affinities using molecular dynamics simulations (e.g., AutoDock Vina) .

Q. What integrative approaches link computational modeling with experimental data for this compound?

Methodological Answer:

Q. How can researchers address gaps in understanding this compound’s molecular targets?

Methodological Answer:

Q. What are the best practices for reporting spectral data of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.